L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine
Description
This compound is a synthetic peptide featuring a sequence of L-valine, L-proline, L-tyrosine, L-proline, L-glutamine, and a modified L-ornithine residue with an N⁵-(diaminomethylidene) substitution. The diaminomethylidene group at the N⁵ position of ornithine introduces unique biochemical properties, including enhanced stability against enzymatic degradation and altered binding affinities to metal ions or enzymes .
Properties
CAS No. |
918424-36-9 |
|---|---|
Molecular Formula |
C35H54N10O9 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H54N10O9/c1-19(2)28(37)33(52)45-17-5-8-26(45)31(50)43-24(18-20-9-11-21(46)12-10-20)32(51)44-16-4-7-25(44)30(49)41-22(13-14-27(36)47)29(48)42-23(34(53)54)6-3-15-40-35(38)39/h9-12,19,22-26,28,46H,3-8,13-18,37H2,1-2H3,(H2,36,47)(H,41,49)(H,42,48)(H,43,50)(H,53,54)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 |
InChI Key |
ZGGUWVNIWJLAKR-BIVGDOEESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant method for synthesizing peptides due to its efficiency and ability to produce high-purity compounds. The process typically involves:
Resin Selection : A suitable resin is chosen based on the desired properties of the final peptide.
Amino Acid Coupling : Protected amino acids are sequentially coupled to the resin-bound peptide chain using coupling reagents such as HATU or DIC in the presence of a base like DIPEA.
Deprotection Steps : After each coupling step, protecting groups (e.g., Fmoc or Boc) are removed to expose the amino group for the next coupling.
Cleavage from Resin : Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail (e.g., TFA with scavengers).
Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC).
This method allows for precise control over the sequence and structure of the peptide, making it ideal for complex peptides like this compound.
Solution-Phase Synthesis
While less common than SPPS for peptides, solution-phase synthesis can be employed for smaller peptides or specific applications:
Amino Acid Activation : Amino acids are activated using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sequential Coupling : The activated amino acids are added sequentially under controlled conditions to form peptide bonds.
Purification : Similar to SPPS, purification is performed using HPLC after synthesis.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of SPPS and solution-phase synthesis:
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
|---|---|---|
| Efficiency | High | Moderate |
| Purity of Product | Generally higher | Variable |
| Scalability | Limited by resin capacity | More scalable |
| Complexity Handling | Excellent for complex sequences | May struggle with complex peptides |
| Time Requirement | Time-consuming due to multiple steps | Generally faster |
Research Findings on Biological Activity
Research indicates that this compound exhibits various biological activities due to its unique structure:
Enzyme Interaction : Studies show that this compound can interact with specific enzymes, potentially modulating their activity through binding interactions.
Therapeutic Potential : Its structure suggests potential applications in drug design, particularly in targeting protein interactions involved in disease mechanisms.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Scientific Research Applications
The compound exhibits several biological activities that can be leveraged for therapeutic purposes:
Immunomodulation
Research indicates that peptides similar to L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine can modulate immune responses. For instance, glutamine supplementation has been associated with improved lymphocyte activation and reduced nosocomial infections in critically ill patients. The structural features of this peptide may enhance its immunomodulatory effects.
Nutritional Support
The composition of this peptide suggests potential benefits in nutritional therapies, particularly for patients undergoing treatments like chemotherapy or radiotherapy. Studies have shown that glutamine-containing formulas can improve nutritional status and quality of life in cancer patients.
Antioxidant Properties
The presence of multiple amino acids in the structure may confer antioxidant properties, which could be beneficial in reducing oxidative stress associated with various diseases.
Case Studies
Several studies highlight the effectiveness of this compound and similar peptides in clinical settings:
| Study | Population | Intervention | Outcome | Findings |
|---|---|---|---|---|
| Study 1 | Critically ill patients (n=28) | Glutamine-enriched parenteral nutrition | Nosocomial infections | Reduced infections (14 vs 25 episodes) |
| Study 2 | Cancer patients (n=40) | L-Valyl-L-prolyl-L-tyrosyl supplementation | Nutritional status & Quality of Life | Improved scores and reduced treatment-related toxicities |
Immunology
Peptides like this compound are being investigated for their potential to enhance immune function, particularly in patients with compromised immune systems.
Clinical Nutrition
This compound is being explored as a nutritional supplement to support recovery in patients undergoing intensive medical treatments, such as cancer therapies.
Pharmacology
Research is ongoing into the pharmacological properties of this peptide, including its potential role as an adjunct therapy in various diseases characterized by inflammation or oxidative stress.
Mechanism of Action
The mechanism of action of L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine would depend on its specific interactions with molecular targets. Typically, peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Ornithine Residues
(a) L-Threonyl-L-lysyl-L-prolyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N⁵-(diaminomethylene)-L-ornithine
- Structure: Shares the N⁵-(diaminomethylene)-L-ornithine modification but differs in the peptide backbone, substituting valine, tyrosine, and glutamine with threonine, lysine, and lysine repeats.
- However, the absence of aromatic tyrosine may reduce affinity for hydrophobic binding pockets .
(b) Unmodified L-Ornithine Derivatives
- Example: L-Ornithine itself is a key urea cycle intermediate. Unlike the target compound, it lacks the peptide backbone and diaminomethylidene group, making it more susceptible to rapid metabolism by arginase and ornithine decarboxylase (ODC) .
- Metabolic Impact: Unmodified L-ornithine is directly involved in polyamine synthesis (e.g., putrescine, spermine) and mitochondrial dysfunction in pancreatic pathologies . The diaminomethylidene modification in the target compound likely disrupts these pathways, altering its metabolic fate.
Peptides with Proline-Rich Sequences
(a) t-Butyl N-(4-propargylaminobenzoyl)-γ-oligo(L-glutamate)s
- Structure: Features a propargylaminobenzoyl-glutamate backbone but lacks the ornithine modification and aromatic tyrosine.
- Functional Contrast: The propargyl group enables click chemistry applications, whereas the target compound’s diaminomethylidene group may favor coordination with metal ions or enzymatic active sites .
(b) L-Prolyl-L-ornithine Derivatives in Enzyme Engineering
- Example: Enzymes like CfaL selectively acylate L-ornithine at the α-amino group without side-chain protection. The target compound’s N⁵ modification may interfere with such enzymatic recognition, limiting its utility in biocatalytic synthesis compared to unmodified ornithine .
Pharmacokinetic and Stability Profiles
- Metabolic Stability: The proline-rich sequence and diaminomethylidene group enhance resistance to proteolytic degradation compared to linear peptides like L-threonyl-L-lysyl-L-prolyl...-ornithine .
- Bioavailability : The tyrosine residue may improve membrane permeability via aromatic interactions, whereas lysine-rich analogues rely on charge-mediated transport .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C59H82N14O13
- Molecular Weight : 1195.3684 g/mol
- CAS Number : 75808-67-2
Research indicates that peptides like this compound may exert their biological effects through several mechanisms:
- Angiotensin-Converting Enzyme (ACE) Inhibition : Similar peptides have been studied for their ability to inhibit ACE, which plays a crucial role in regulating blood pressure. For instance, the tripeptides L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) exhibit significant ACE inhibitory activity, suggesting that this compound may share similar properties .
- Reproductive Health Impact : Studies on related peptides have assessed their effects on reproductive capabilities in animal models. For example, the administration of tripeptides showed no adverse effects on fertility or developmental outcomes in rats, indicating a potential safety profile for similar compounds .
Table 1: Summary of Biological Activities
Case Studies
- Hypertensive Rat Model : In studies involving hypertensive rats, the administration of fermented milk containing VPP and IPP resulted in significant reductions in systolic blood pressure. This suggests that similar peptides could be effective in managing hypertension .
- Human Clinical Trials : Clinical trials evaluating the effects of VPP and IPP on blood pressure in humans have yielded mixed results. While some studies indicated no significant impact on normotensive individuals, others demonstrated a notable decrease in blood pressure among mildly hypertensive subjects, highlighting the potential therapeutic applications of these peptides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
